molecular formula C15H32N2O5 B8596806 N-methoxymethyl-N-methylpyrrolidinium carbonate CAS No. 820958-81-4

N-methoxymethyl-N-methylpyrrolidinium carbonate

Cat. No. B8596806
M. Wt: 320.42 g/mol
InChI Key: JUCDUVAPZDBILR-UHFFFAOYSA-L
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Patent
US08366956B2

Procedure details

A 1.60 g quantity of sodium carbonate (product of Wako Pure Chemical Ind. Ltd.) was dissolved in 18 g of deionized water, and 5.01 g of N-methoxymethyl-N-methylpyrrolidinium chloride was added to the solution. The mixture was reacted at room temperature for 0.5 hour, whereby the reaction was terminated. The reaction mixture was concentrated and dried in vacuum, and 100 ml of ethyl alcohol was added to the residue to remove insoluble sodium chloride. The resulting product was dissolved in dichloromethane, the solution was filtered with a membrane filter again, and the filtrate was concentrated in a vacuum and dried, giving 5.41 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
solvent
Reaction Step One
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
5.01 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+].[Na+].[Cl-].[CH3:8][N+:9]1([CH2:14][O:15][CH3:16])[CH2:13][CH2:12][CH2:11][CH2:10]1>O>[C:1](=[O:2])([O-:4])[O-:3].[CH3:16][O:15][CH2:14][N+:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][CH2:10]1.[CH3:16][O:15][CH2:14][N+:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
18 g
Type
solvent
Smiles
O
Step Two
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
5.01 g
Type
reactant
Smiles
[Cl-].C[N+]1(CCCC1)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
whereby the reaction was terminated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuum, and 100 ml of ethyl alcohol
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to remove insoluble sodium chloride
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
the solution was filtered with a membrane
FILTRATION
Type
FILTRATION
Details
filter again
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.COC[N+]1(CCCC1)C.COC[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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